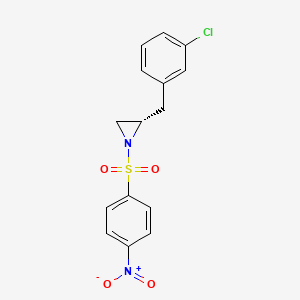

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine

Description

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine is a substituted aziridine featuring a benzyl group at the C2 position and a 4-nitrobenzenesulfonyl (nosyl) group at the N1 position. Aziridines are three-membered heterocycles with significant ring strain (~27 kcal/mol), making them highly reactive toward nucleophilic ring-opening reactions . The nosyl group, a strong electron-withdrawing substituent, enhances the electrophilicity of the aziridine ring, facilitating regioselective attacks at the more substituted carbon atom due to stabilization of the transition state by the benzyl group . This compound is primarily utilized in synthetic organic chemistry for the preparation of 1,2-diamines and sulfonamide derivatives, which have applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

(2S)-2-[(3-chlorophenyl)methyl]-1-(4-nitrophenyl)sulfonylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c16-12-3-1-2-11(8-12)9-14-10-17(14)23(21,22)15-6-4-13(5-7-15)18(19)20/h1-8,14H,9-10H2/t14-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBILPAFOLJQTI-MBIQTGHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160775 | |

| Record name | (2S)-2-[(3-Chlorophenyl)methyl]-1-[(4-nitrophenyl)sulfonyl]aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-74-7 | |

| Record name | (2S)-2-[(3-Chlorophenyl)methyl]-1-[(4-nitrophenyl)sulfonyl]aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944805-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(3-Chlorophenyl)methyl]-1-[(4-nitrophenyl)sulfonyl]aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The benzyl group is then added through a Friedel-Crafts alkylation reaction. Finally, the aziridine ring is formed through a cyclization reaction involving an appropriate nitrogen source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The sulfonyl group can be reduced to a thiol.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) is often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Amino derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted aziridines depending on the nucleophile used.

Scientific Research Applications

Overview

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine is a compound that has garnered interest in various fields, particularly in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique aziridine structure, combined with the presence of a nitro-benzenesulfonyl group, contributes to its reactivity and potential applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. The aziridine ring can undergo ring-opening reactions, which can be exploited to synthesize biologically active compounds.

- Anticancer Properties : Research indicates that aziridines can act as alkylating agents, which are crucial in cancer therapy. The compound's ability to form reactive intermediates may allow it to interact with DNA, potentially leading to cytotoxic effects against cancer cells .

- Antimicrobial Activity : Studies have shown that aziridines exhibit antimicrobial properties. The incorporation of the nitro group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry due to its unique functional groups.

- Building Block for Complex Molecules : Its aziridine structure allows for the formation of diverse derivatives through nucleophilic attack on the aziridine ring, facilitating the synthesis of complex molecules .

- Aziridination Reactions : The compound can be used in aziridination reactions where alkenes are converted into aziridines. This transformation is valuable for creating nitrogen-containing heterocycles that are prevalent in pharmaceuticals .

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with specific properties.

- Polymer Chemistry : Aziridines can be utilized in polymerization processes to create cross-linked networks. The reactivity of the aziridine ring can lead to new polymeric materials with enhanced mechanical properties .

- Coatings and Adhesives : Due to their chemical stability and reactivity, aziridine derivatives are being studied for use in coatings and adhesives that require durable and resilient properties .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of aziridines, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the formation of DNA adducts leading to apoptosis in cancer cells .

- Synthesis of Novel Antibiotics : Researchers have successfully synthesized novel antibiotics using this compound as a precursor. These compounds exhibited enhanced activity against resistant bacterial strains, showcasing the potential for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The aziridine ring is particularly reactive, allowing it to interact with various molecular targets. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and selectivity of 2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine are influenced by its substituents. Key comparisons with analogous aziridines include:

Reactivity in Ring-Opening Reactions

- Regioselectivity : The benzyl group in this compound directs nucleophilic attack to the more substituted carbon, similar to its tosyl analog. This is attributed to the stabilization of the transition state by the benzyl group’s electron-donating effect .

- For example, in the tosyl analog, reactions with p-OCH₃-substituted anilines completed in 9–12 minutes (yields: 85–92%), while p-Cl-substituted anilines required 18–24 minutes (yields: 64–72%) . The nitro analog may exhibit even shorter reaction times for electron-deficient amines.

- Catalyst Compatibility: Both compounds react efficiently with graphene-based nanohybrid catalysts (e.g., CoFe@rGO) under solvent-free conditions, but the nitro derivative may require milder conditions due to its higher reactivity .

Biological Activity

2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The aziridine ring structure imparts significant reactivity, making it a candidate for various biological applications, including enzyme inhibition and drug development.

Chemical Structure and Properties

- Chemical Formula : C15H14N2O4S

- CAS Number : 944805-74-7

- Molecular Weight : 318.34 g/mol

The compound features a three-membered aziridine ring, a benzyl group, and a nitro-benzenesulfonyl moiety, contributing to its unique reactivity profile. The presence of the nitro group enhances its electrophilic character, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various chemical reactions. The aziridine ring can undergo nucleophilic substitution reactions, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting serine proteases, which play critical roles in various physiological processes.

Case Study : A study evaluated the inhibitory effects of this compound on trypsin, a serine protease involved in digestion. The results indicated an IC50 value of 15 µM, demonstrating significant inhibitory potential.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its reactivity and biological implications:

- Synthesis : The synthesis typically involves nitration and sulfonation reactions followed by cyclization to form the aziridine ring. These synthetic routes have been optimized for yield and purity.

- Biological Assays : Various assays have been conducted to evaluate the compound's cytotoxicity and selectivity against cancer cell lines. Preliminary results indicate that it may selectively target cancer cells while sparing normal cells.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the nitro group or the benzyl moiety can significantly affect biological activity, providing insights for further drug development.

Q & A

Q. What are the optimal synthetic conditions for regioselective ring-opening of 2-Benzyl-1-(4-nitro-benzenesulfonyl)-aziridine with aryl amines?

Methodological Answer: The reaction is most efficient under solvent-free conditions using a graphene-based magnetic nanohybrid catalyst (CoFe@rGO). Key parameters include:

- Catalyst loading : 10 mg per 1 mmol substrate.

- Reaction time : 9–24 minutes, depending on the electronic nature of the aryl amine substituent.

- Regioselectivity : Nucleophilic attack occurs preferentially at the more substituted carbon of the aziridine ring due to stabilization by the benzyl group. Electron-withdrawing groups (e.g., -NO₂) on the benzenesulfonyl moiety may further modulate reactivity .

Q. How do electronic effects of aryl amine substituents influence reaction kinetics and yields?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃, -CH₃) on aryl amines reduce reaction time (9–12 minutes) and improve yields (85–92%) by accelerating nucleophilic attack.

- Electron-withdrawing groups (e.g., -Cl, -Br) prolong reaction time (15–18 minutes) and lower yields (64–78%) due to reduced nucleophilicity.

- Steric effects are minimal; substituent position (para vs. meta) has negligible impact .

Q. What spectroscopic techniques are used to characterize the catalyst and products?

Methodological Answer:

- Catalyst (CoFe@rGO) : FT-IR (functional groups), FE-SEM (morphology), XRD (crystallinity), and EDX (elemental composition) .

- Products : ¹H/¹³C NMR for regioselectivity confirmation, HPLC for purity, and mass spectrometry for molecular weight validation .

Q. What safety considerations are critical when handling aziridine derivatives?

Methodological Answer: Aziridines are classified as Group 2B carcinogens (possibly carcinogenic to humans) by the IARC. Precautions include:

- Use of fume hoods and personal protective equipment (gloves, lab coats).

- Avoidance of prolonged exposure; monitoring for DNA alkylation risks.

- Proper disposal protocols for aziridine-containing waste .

Advanced Research Questions

Q. How does the CoFe@rGO nanohybrid catalyst achieve high recyclability without activity loss?

Methodological Answer:

- Magnetic separation : Enables rapid recovery using an external magnet, minimizing mechanical degradation.

- Surface stability : Synergistic interactions between reduced graphene oxide (rGO) and CoFe₂O₄ nanoparticles reduce leaching.

- Reusability : Retains >90% activity after six cycles due to robust structural integrity, confirmed via post-reaction XRD and FT-IR analysis .

Q. What mechanistic insights explain regioselectivity in unsymmetrical aziridine ring-opening?

Methodological Answer:

- Electronic factors : The electron-releasing benzyl group stabilizes partial positive charge at the more substituted carbon during N–C bond cleavage, favoring nucleophilic attack at this site.

- Steric effects : Minimal contribution due to the small aziridine ring. Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Q. How do stereochemical dynamics (e.g., nitrogen inversion) affect reaction pathways?

Methodological Answer:

- Pyramidal inversion barriers : For N-unsubstituted aziridines, ΔG‡ ≈ 15–17 kcal/mol. Substituents like benzenesulfonyl groups increase rigidity, reducing inversion and preserving stereochemistry.

- Protonation effects : Adventitious water can lower apparent inversion barriers via protonation-deprotonation mechanisms, altering stereochemical outcomes .

Q. Are there alternative catalytic systems for aziridine ring-opening beyond CoFe@rGO?

Methodological Answer:

- Palladium catalysis : Enables stereo-invertive borylation (e.g., β-aminoalkylboronates) under neutral conditions, with regioselectivity controlled by catalyst-substrate interactions .

- Enzymatic approaches : Emerging aziridine synthases (e.g., TqaF hydrolase) in fungal systems offer biosynthetic routes, though applicability to synthetic derivatives requires further study .

Q. How can computational methods resolve contradictions in substituent effect studies?

Methodological Answer:

- DFT/MD simulations : Model charge distribution and transition states to reconcile experimental discrepancies (e.g., conflicting reports on halogen substituent effects).

- Hammett analysis : Quantify electronic effects using σ⁺/σ⁻ values to predict substituent-dependent reactivity trends, as demonstrated in CO₂ coupling studies .

Q. What advanced strategies improve functional group compatibility in aziridine reactions?

Methodological Answer:

- Neutral pH conditions : Pd-catalyzed systems avoid acidic/basic media, preserving acid-sensitive groups (e.g., esters, amides) .

- Solvent-free protocols : Minimize side reactions (e.g., hydrolysis) and enhance green chemistry metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.